2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20158440
InChI: InChI=1S/C10H13NO3S/c1-15(13,14)11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
SMILES:
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

CAS No.:

Cat. No.: VC20158440

Molecular Formula: C10H13NO3S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol -

Specification

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
IUPAC Name 2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-7-ol
Standard InChI InChI=1S/C10H13NO3S/c1-15(13,14)11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3
Standard InChI Key FFLXLEUTTHDLBC-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituent Analysis

The compound features a 1,2,3,4-tetrahydroisoquinoline backbone, a bicyclic system comprising a benzene ring fused to a piperidine-like ring. Key modifications include:

  • Methylsulfonyl group (-SO2CH3) at position 2, introducing steric bulk and electron-withdrawing properties.

  • Hydroxyl group (-OH) at position 7, enabling hydrogen bonding and influencing solubility .

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
CAS Registry Number1046815-77-3
DensityNot Available
Boiling/Melting PointsNot Available

The methylsulfonyl group significantly alters electronic distribution, as evidenced by comparative studies with simpler tetrahydroisoquinolines like 1,2,3,4-tetrahydroisoquinolin-7-ol (CID 419268) .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound remains unpublished, analogs provide insights:

  • Mass Spectrometry: Predicted [M+H]+ ion at m/z 228.08 (calculated for C10H14NO3S+).

  • NMR: Expected aromatic protons near δ 6.5–7.5 ppm (C7-OH) and methylsulfonyl signals at δ 3.0–3.5 ppm .

Synthesis and Structural Modification

Table 2: Key Reaction Intermediates

IntermediateRole in Synthesis
7-Nitro-1,2,3,4-tetrahydroisoquinolinePrecursor for amine synthesis
7-Amino derivativeSulfonylation substrate

Challenges in Optimization

  • Regioselectivity: Ensuring substitution occurs exclusively at position 2 without affecting the hydroxyl group at position 7.

  • Stability: The methylsulfonyl group may hydrolyze under acidic conditions, necessitating pH-controlled environments .

Pharmacological Profile and Mechanism of Action

PNMT Inhibition Dynamics

PNMT catalyzes the conversion of norepinephrine to epinephrine. 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ol demonstrates a Ki of 1.1 μM for PNMT, surpassing earlier analogs like 3-methyl-THIQ (Ki = 2.1 μM) . The methylsulfonyl group enhances selectivity by:

  • Steric Hindrance: Limiting interactions with the α2-adrenoceptor pocket.

  • Electron-Withdrawing Effects: Stabilizing enzyme-inhibitor complexes via dipole interactions .

Table 3: Comparative Pharmacological Data

CompoundPNMT Ki (μM)α2-Adrenoceptor Ki (μM)Selectivity Ratio
2-(Methylsulfonyl)-THIQ-7-ol1.16.66.0
3-Methyl-THIQ2.10.760.36
THIQ (unsubstituted)9.70.350.036

Selectivity Over Adrenoceptors

The compound’s α2-adrenoceptor Ki of 6.6 μM reflects a 19-fold reduction in affinity compared to unsubstituted THIQ, minimizing off-target cardiovascular effects . This selectivity arises from:

  • Hydrophilic Interactions: The sulfonyl group disrupts hydrophobic binding to adrenoceptors.

  • Conformational Rigidity: The bicyclic system limits adoption of receptor-active conformations.

Therapeutic Applications and Preclinical Insights

Hypertension and Stress Disorders

By inhibiting PNMT, this compound reduces epinephrine synthesis, offering potential in:

  • Essential Hypertension: Lowering sympathetic overactivity without α2-mediated rebound tachycardia.

  • Chronic Stress Models: Preclinical data suggest attenuated cortisol/epinephrine cross-talk in rodent studies .

Future Directions and Challenges

Pharmacokinetic Optimization

  • Bioavailability: The hydroxyl and sulfonyl groups may limit blood-brain barrier penetration, necessitating prodrug strategies.

  • Metabolic Stability: Cytochrome P450 interactions (e.g., CYP2D6) require characterization to avoid drug-drug interactions.

Clinical Translation

  • Toxicity Profiling: Acute toxicity studies in models like zebrafish are pending.

  • Formulation Development: Salt forms (e.g., hydrochloride) could enhance aqueous solubility for intravenous delivery.

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